Ethyl 1-methyl-3-(trifluoromethyl)-1h-pyrazole-5-carboxylate
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Overview
Description
Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate: is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical properties and reactivity. The trifluoromethyl group is known for its electron-withdrawing nature, which can enhance the stability and bioactivity of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. The reaction is carried out in a mixture of methanol and water under reflux conditions for several hours. The product is then isolated through distillation and purified by recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow processes. The key steps involve lithiation followed by electrophilic trapping. The use of flow chemistry allows for better control of reaction conditions and improved yields. Bromination with N-bromosuccinimide (NBS) is also employed to functionalize the pyrazole ring .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is used as a building block in the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The trifluoromethyl group can improve the metabolic stability and bioavailability of drug candidates. It is investigated for its potential use in the treatment of various diseases, including cancer and inflammatory disorders .
Industry: In the agrochemical industry, this compound is used in the development of herbicides and pesticides. Its stability and bioactivity make it a valuable component in formulations designed to protect crops from pests and diseases .
Mechanism of Action
The mechanism of action of Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the target. The exact molecular targets and pathways involved vary depending on the specific application of the compound .
Comparison with Similar Compounds
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Sorafenib: A kinase inhibitor used in cancer treatment.
Uniqueness: Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is unique due to its specific combination of a pyrazole ring and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, which are not observed in other trifluoromethyl-containing compounds .
Properties
IUPAC Name |
ethyl 2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-3-15-7(14)5-4-6(8(9,10)11)12-13(5)2/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOBQRXSUWUSEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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